![molecular formula C20H15Cl2N3O2S B3134993 N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2,5-dichlorobenzenesulfonamide CAS No. 400085-47-4](/img/structure/B3134993.png)
N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2,5-dichlorobenzenesulfonamide
Übersicht
Beschreibung
N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2,5-dichlorobenzenesulfonamide, also known as DBIBS, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. DBIBS is a sulfonamide derivative that has been synthesized through a multistep process, and its unique chemical structure has led to its investigation in several fields of research.
Wirkmechanismus
The mechanism of action of N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2,5-dichlorobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of topoisomerase II activity, which is essential for DNA replication and cell division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Its ability to intercalate with DNA may also contribute to its antitumor activity.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity in normal cells, making it a promising candidate for further development as an anticancer agent. This compound has also been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. Its fluorescence properties make it useful for imaging and tracking cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2,5-dichlorobenzenesulfonamide in lab experiments is its versatility, as it can be used in a variety of applications, including as a fluorescent probe or DNA intercalator. Its low toxicity in normal cells also makes it a promising candidate for further development as an anticancer agent. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
Future research on N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2,5-dichlorobenzenesulfonamide could focus on elucidating its mechanism of action, which would provide a better understanding of its potential as a therapeutic agent. Additionally, further studies could explore its use in gene therapy and as a fluorescent probe for imaging and tracking cells in vivo. The development of new synthesis methods to increase yield and purity could also facilitate its use in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2,5-dichlorobenzenesulfonamide has been investigated for its potential use in several scientific research applications, including as an anticancer agent, a fluorescent probe, and a DNA intercalator. Studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines, both in vitro and in vivo. Additionally, this compound has been used as a fluorescent probe to detect the presence of certain biomolecules, such as DNA and RNA. Its ability to intercalate with DNA has also been explored, making it a potential candidate for use in gene therapy.
Eigenschaften
IUPAC Name |
N-(1-benzylbenzimidazol-2-yl)-2,5-dichlorobenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O2S/c21-15-10-11-16(22)19(12-15)28(26,27)24-20-23-17-8-4-5-9-18(17)25(20)13-14-6-2-1-3-7-14/h1-12H,13H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZICJMZONHRNDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.